molecular formula C12H16FN3O B13926673 (3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone CAS No. 959795-66-5

(3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone

Cat. No.: B13926673
CAS No.: 959795-66-5
M. Wt: 237.27 g/mol
InChI Key: LTRXUBLGNBCWOT-UHFFFAOYSA-N
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Description

(3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-4-fluorobenzaldehyde and 4-methylpiperazine.

    Condensation Reaction: The 3-amino-4-fluorobenzaldehyde undergoes a condensation reaction with 4-methylpiperazine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced derivatives with altered oxidation states.

    Substitution Products: Substituted derivatives with new functional groups introduced.

Scientific Research Applications

(3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: It is used as a tool compound in biological studies to investigate the effects of piperazine derivatives on cellular processes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of (3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

    (3-Amino-4-chlorophenyl)(4-methyl-1-piperazinyl)methanone: Similar structure with a chlorine atom instead of fluorine.

    (3-Amino-4-bromophenyl)(4-methyl-1-piperazinyl)methanone: Similar structure with a bromine atom instead of fluorine.

    (3-Amino-4-methylphenyl)(4-methyl-1-piperazinyl)methanone: Similar structure with a methyl group instead of fluorine.

Uniqueness: The presence of the fluorine atom in (3-Amino-4-fluorophenyl)(4-methyl-1-piperazinyl)methanone imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can influence its biological activity and pharmacokinetic profile compared to similar compounds.

Properties

CAS No.

959795-66-5

Molecular Formula

C12H16FN3O

Molecular Weight

237.27 g/mol

IUPAC Name

(3-amino-4-fluorophenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)12(17)9-2-3-10(13)11(14)8-9/h2-3,8H,4-7,14H2,1H3

InChI Key

LTRXUBLGNBCWOT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)F)N

Origin of Product

United States

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